molecular formula C13H12Cl2N2O2 B13787826 3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid CAS No. 874112-29-5

3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Katalognummer: B13787826
CAS-Nummer: 874112-29-5
Molekulargewicht: 299.15 g/mol
InChI-Schlüssel: LUWPYSQKTUIQRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups. This compound is part of the carbazole family, which is known for its diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,3-dichloroaniline with cyclohexanone in the presence of a strong acid can lead to the formation of the carbazole core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is unique due to the presence of both chlorine atoms at the 6 and 8 positions, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties compared to other carbazole derivatives .

Eigenschaften

CAS-Nummer

874112-29-5

Molekularformel

C13H12Cl2N2O2

Molekulargewicht

299.15 g/mol

IUPAC-Name

3-amino-6,8-dichloro-1,2,4,9-tetrahydrocarbazole-3-carboxylic acid

InChI

InChI=1S/C13H12Cl2N2O2/c14-6-3-7-8-5-13(16,12(18)19)2-1-10(8)17-11(7)9(15)4-6/h3-4,17H,1-2,5,16H2,(H,18,19)

InChI-Schlüssel

LUWPYSQKTUIQRS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC2=C1NC3=C2C=C(C=C3Cl)Cl)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.